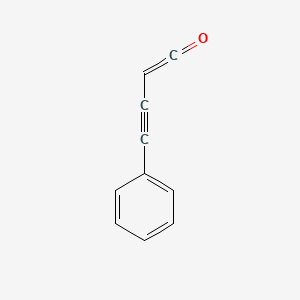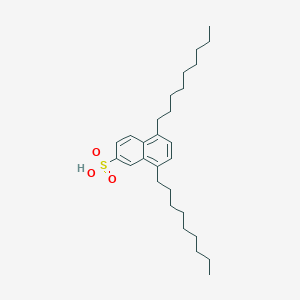![molecular formula C16H11Cl3F2O B14270886 1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene CAS No. 138596-72-2](/img/structure/B14270886.png)
1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two fluorine atoms and a trichloropropenyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-difluorobenzene and 3-(3,3,3-trichloroprop-1-en-2-yl)phenol.
Formation of Intermediate: The first step involves the reaction of 1,4-difluorobenzene with a suitable reagent to introduce the phenoxy group. This can be achieved through a nucleophilic aromatic substitution reaction.
Final Product Formation: The intermediate product is then reacted with 3-(3,3,3-trichloroprop-1-en-2-yl)phenol under specific conditions to form the final compound. This step may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Difluorobenzene: A simpler compound with only two fluorine atoms attached to the benzene ring.
3-(3,3,3-Trichloroprop-1-en-2-yl)phenol: A related compound with a similar trichloropropenyl group.
Uniqueness
1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene is unique due to the combination of fluorine and trichloropropenyl groups attached to the benzene ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
138596-72-2 |
|---|---|
Fórmula molecular |
C16H11Cl3F2O |
Peso molecular |
363.6 g/mol |
Nombre IUPAC |
1,4-difluoro-2-[[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C16H11Cl3F2O/c1-10(16(17,18)19)11-3-2-4-14(8-11)22-9-12-7-13(20)5-6-15(12)21/h2-8H,1,9H2 |
Clave InChI |
ZWKBKNHWIOHMJU-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC(=CC=C1)OCC2=C(C=CC(=C2)F)F)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



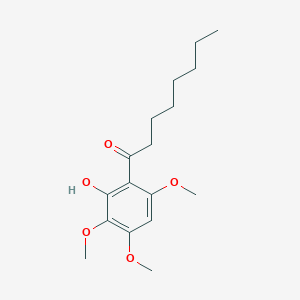




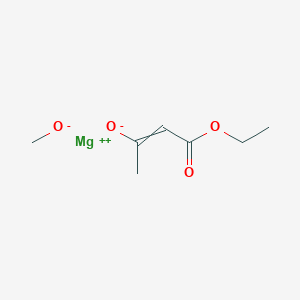
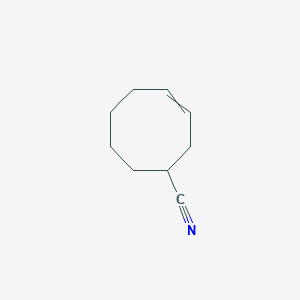
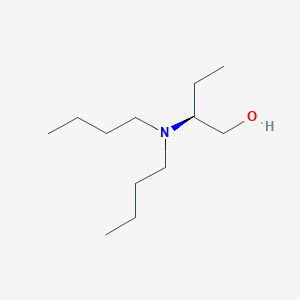


![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
